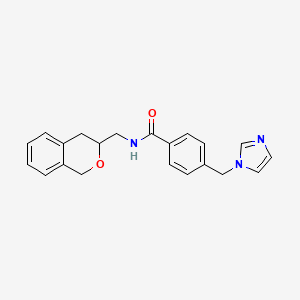

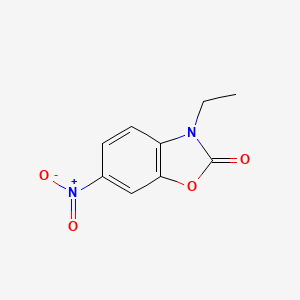

![molecular formula C10H20N2O3 B2506945 Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2287288-39-3](/img/structure/B2506945.png)

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate is a chemical compound that falls within the broader class of tert-butyl carbamates. These compounds are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various biologically active molecules and their role in protecting groups for amines during chemical reactions 10.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a suitable catalyst or reagent. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes using sodium benzenesulfinate and formic acid . Enantioselective synthesis methods, such as the iodolactamization process, are also employed to obtain specific stereoisomers of tert-butyl carbamates, which are crucial intermediates for the synthesis of potent antagonists . Additionally, the synthesis of tert-butyl carbamates can be achieved through multi-step processes involving protection and deprotection strategies, as demonstrated in the synthesis of intermediates for natural products like jaspine B .

Molecular Structure Analysis

The molecular structure and conformation of tert-butyl carbamates have been studied using X-ray crystallography and molecular mechanics methods. For instance, the crystal structure of a tert-butyl carbamate derivative of 1-aminocyclopropanecarboxylic acid revealed the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds forming dimers and infinite chains . These structural analyses are crucial for understanding the conformational preferences and reactivity of these compounds.

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates that can undergo various chemical transformations. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . They also serve as intermediates in the asymmetric synthesis of amines, where the tert-butyl group acts as a chiral directing group and can be cleaved after nucleophilic addition . Furthermore, tert-butyl carbamates can be used as handles in solid-phase synthesis, demonstrating resistance to acidolysis and allowing for efficient cleavage under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, affecting the solubility and reactivity of these compounds. The carbamate functional group is essential for the stability of the molecule and its ability to participate in hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in various solvents. The conformational analysis of these compounds provides insights into their potential energy landscapes, which are relevant for understanding their behavior in different chemical environments .

Wissenschaftliche Forschungsanwendungen

Environmental Management and Biodegradation

Research has explored the decomposition of related compounds like methyl tert-butyl ether (MTBE) using cold plasma reactors, demonstrating applications in air quality management and pollution reduction. This method has shown effectiveness in decomposing MTBE into simpler, less harmful chemicals, suggesting potential pathways for environmental detoxification of similar compounds (Hsieh et al., 2011).

Bioremediation

Studies on ethyl tert-butyl ether (ETBE), a compound structurally related to Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate, have highlighted the ability of microorganisms to degrade ETBE in soil and groundwater, offering insights into bioremediation strategies for ether pollutants (Thornton et al., 2020).

Synthetic Applications and Antioxidant Research

The synthesis and application of tert-butyl-based compounds have been extensively reviewed, particularly focusing on their role as antioxidants in industrial and commercial products. This includes the study of synthetic phenolic antioxidants (SPAs) and their environmental and human health impacts, providing a foundation for the development of safer, more effective antioxidants (Liu & Mabury, 2020).

Environmental Fate and Transport

Research on MTBE, a related ether compound, has provided comprehensive reviews on its environmental behavior, fate, and impact on water solubility, offering valuable insights into the environmental persistence and mobility of similar tert-butyl-based compounds (Squillace et al., 1997).

Chemical Properties and Metabolism

The metabolic hydrolysis of medicinal carbamates has been reviewed to understand the relationship between molecular structure and metabolic stability, which could be relevant for designing carbamates with specific biodegradability or stability profiles (Vacondio et al., 2010).

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-4-10(14,5-7)6-11/h7,14H,4-6,11H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWABFOPMHSHYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)